molecular formula C18H17N3O7S2 B13948294 3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid

3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid

Cat. No.: B13948294
M. Wt: 451.5 g/mol
InChI Key: LAHPRCWICNYBMC-UHFFFAOYSA-N
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Description

3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid is a synthetic azo dye characterized by a naphthalene backbone functionalized with sulphonic acid groups at positions 1 and 5, an azo (-N=N-) linkage, and a substituted aromatic amine group (4-amino-5-methoxy-o-tolyl). Its molecular structure confers water solubility due to the sulphonate groups and colorimetric properties typical of azo dyes.

Properties

Molecular Formula

C18H17N3O7S2

Molecular Weight

451.5 g/mol

IUPAC Name

3-[(5-amino-4-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C18H17N3O7S2/c1-10-6-16(28-2)14(19)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

LAHPRCWICNYBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)N)OC

Origin of Product

United States

Preparation Methods

Diazotization Step

  • Starting Material: 4-Amino-5-methoxy-o-toluidine
  • Reagents: Nitrous acid (generated in situ from sodium nitrite and hydrochloric acid)
  • Conditions: Low temperature (0–5 °C) to stabilize the diazonium salt
  • Mechanism: The amino group is converted into a diazonium salt, which is a reactive intermediate for azo coupling.

Azo Coupling Step

  • Coupling Partner: Naphthalene-1,5-disulphonic acid (or its sodium salt)
  • Conditions: Alkaline medium to activate the coupling site on the naphthalene ring
  • Outcome: Formation of the azo bond (-N=N-) linking the diazonium salt and the naphthalene sulfonic acid derivative, yielding the target azo dye.

Alternative Preparation Insights and Improvements

A patent and literature review reveal enhancements and variations in the preparation method, including:

  • Use of alkaline conditions during coupling to improve yield and dye properties.
  • Application of sulfonation reactions to prepare naphthalene disulphonic acid intermediates with high purity before coupling.
  • Avoidance of harsh reagents like oleum by employing manganese dioxide and sodium pyrosulfite as sulfonating agents, which reduce equipment corrosion and increase product purity.

Summary Table of Preparation Parameters

Step Reagent/Intermediate Conditions Notes
Diazotization 4-Amino-5-methoxy-o-toluidine + NaNO2/HCl 0–5 °C, acidic medium Formation of diazonium salt
Coupling Diazonium salt + Naphthalene-1,5-disulphonic acid Alkaline medium, controlled pH Azo bond formation
Sulfonation (Intermediate prep) 7-Amino-4-hydroxy-2-naphthene sulfonic acid + MnO2 + Na2S2O5 40-55 °C, pH 6.5-8, 0.5-1 h High purity sulfonated intermediate
Isolation Acidification with 30% HCl 0-8 °C, pH 1-2 Product precipitation
Purification pH adjustment + stabilizer addition 0-8 °C, stirring 0.5-2 h Product filtration

Research Findings on Preparation

  • The diazotization and coupling reactions must be carefully controlled to avoid side reactions and ensure regioselective azo bond formation.
  • Sulfonation using manganese dioxide and sodium pyrosulfite is a more environmentally benign and equipment-friendly alternative to traditional oleum sulfonation.
  • The purity of sulfonated intermediates directly impacts the quality and dyeing properties of the final azo compound.
  • The presence of methoxy and amino groups on the o-tolyl ring influences the solubility and binding affinity of the dye, which is critical for its application in cellulose fiber dyeing and printing.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.

    Substitution: Halogenation and nitration reactions typically use halogens (e.g., chlorine, bromine) and nitrating mixtures (e.g., nitric acid and sulfuric acid).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The aromatic structures allow for π-π interactions with other molecules, facilitating binding to specific molecular targets. These interactions can influence various biochemical pathways, making the compound useful in both research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

3-Aminonaphthalene-1,5-disulphonic Acid (C Acid)
  • CAS : 131-27-1 ().
  • Structure: Lacks the azo group and methoxy-o-tolyl substituent, featuring only amino and sulphonic acid groups.
  • Properties :
    • Molecular Weight: 303.32 g/mol.
    • Density: 1.769 g/cm³.
    • Applications: Reagent in analytical chemistry for trace metal detection .
  • Key Difference : Absence of the azo group reduces its utility as a dye but enhances suitability for chelation in analytical methods .
3-Amino-7-nitronaphthalene-1,5-disulphonic Acid
  • CAS : 17527-17-2 ().
  • Structure: Nitro (-NO₂) group at position 7 instead of the azo-linked aromatic amine.
  • Properties :
    • Molecular Weight: 348.30 g/mol.
    • LogP: -1.27 (high hydrophilicity).
  • Applications : Used in reverse-phase HPLC analysis due to polarity and solubility .
  • Contrast : The nitro group increases oxidative stability but reduces color intensity compared to azo derivatives .
3-[(4-Amino-2,5-dimethylphenyl)azo]naphthalene-1,5-disulphonic Acid
  • CAS : 93982-52-6 ().
  • Structure : Additional methyl groups at positions 2 and 5 on the aromatic amine.

Azo Dyes with Similar Backbones

Allura Red AC (CI 16035)
  • Structure : Disodium salt of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulphonic acid ().
  • Applications : Permitted synthetic dye in food (e.g., beverages, confectionery) .
  • Regulatory Status: Approved under food safety regulations, unlike 3-(4-amino-5-methoxy-o-tolyl)... which lacks explicit food-grade certification .
2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]naphthalene-1,5-disulphonic Acid
  • CAS : 288-950-4 ().
  • Structure : Complex pyrazole-azo-naphthalene hybrid with multiple sulphonate groups.
  • Properties :
    • Water Solubility: 299 g/L at 20°C (higher than typical azo dyes due to additional sulphonate groups) .
  • Applications : Likely used in high-performance dyes requiring enhanced solubility .

Regulatory and Industrial Status

  • Registration : Listed in ECHA’s Lead Registrants List (), indicating compliance with EU chemical regulations.
  • Contrast with Food Dyes : Unlike Allura Red AC or Amaranth (), this compound’s absence from food-permitted lists suggests niche industrial use .

Biological Activity

3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid, commonly referred to as a diazo compound, has garnered attention in various fields including medicinal chemistry and dye technology. This compound's unique structure allows it to exhibit significant biological activities, making it a subject of interest for researchers.

  • Molecular Formula : C₁₈H₁₇N₃NaO₇S₂
  • Molecular Weight : 481.404 g/mol
  • CAS Number : 75198-80-0

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit antioxidant properties. For instance, the presence of the amino group in the structure enhances its ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress .

Cytotoxicity and Antitumor Activity

Investigations into the cytotoxic effects of azo compounds have shown that they can induce apoptosis in cancer cells. A study highlighted that derivatives of azo compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to programmed cell death .

Antimicrobial Activity

The antimicrobial efficacy of azo compounds has been documented, with specific emphasis on their ability to inhibit bacterial growth. The sulfonic acid groups enhance solubility and interaction with microbial membranes, contributing to their antimicrobial properties. Research indicates that this compound could serve as a potential antibacterial agent .

Case Study 1: Antioxidant Activity

A study conducted by Waxman et al. (2019) demonstrated that similar azo compounds effectively reduced oxidative stress markers in dopaminergic neurons. The results suggested a protective role against neurodegenerative diseases .

Case Study 2: Antitumor Effects

Research published in bioRxiv showed that treatment with azo compounds led to a reduction in tumor size in murine models. The study reported that these compounds activated apoptotic pathways in cancer cells, indicating their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntioxidantScavenges free radicals; protects against oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacteria; potential antibacterial agent

Q & A

Basic Question: What structural features of 3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid influence its reactivity in azo dye applications?

Answer:
The compound’s reactivity is governed by its azo (-N=N-) linkage, amino (-NH₂), methoxy (-OCH₃), and sulfonic acid (-SO₃H) groups. The azo group enables conjugation, influencing light absorption and dye stability, while sulfonic acid groups enhance water solubility and binding to substrates. The methoxy group modulates electron density, affecting redox behavior. For characterization, HPLC (e.g., Newcrom R1 columns) can separate isomers, and UV-Vis spectroscopy identifies λmax shifts due to substituent effects .

Advanced Question: How can factorial design optimize synthesis parameters for this compound?

Answer:
A 2<sup>k</sup> factorial design evaluates variables like reaction temperature (e.g., 60–100°C), solvent ratios (DMF:acetic acid), and stoichiometry (e.g., molar ratios of precursors). For example, reflux time (2–6 hours) and sodium acetate concentration (0.02–0.05 mol) can be tested. Responses like yield and purity are analyzed via ANOVA to identify significant factors. Software tools (e.g., JMP, Minitab) model interactions, reducing experimental runs by 50–70% compared to one-factor-at-a-time approaches .

Basic Question: Which spectroscopic methods effectively characterize the purity of this compound?

Answer:

  • HPLC-MS : Resolves sulfonic acid isomers and detects trace impurities (e.g., unreacted 4-amino-2-methylphenyl intermediates) using C18 columns and formic acid mobile phases .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and aromatic coupling .
  • FT-IR : Identifies sulfonate S=O stretches (~1180 cm⁻¹) and azo N=N vibrations (~1450 cm⁻¹) .

Advanced Question: How can contradictory solubility data in different solvents be resolved?

Answer:
Contradictions arise from solvent polarity, pH, and crystallinity. A systematic approach includes:

Solvent Screening : Test aqueous buffers (pH 2–12), DMF, and ethanol using shake-flask methods.

Gravimetric Analysis : Measure saturation concentrations after 24-hour equilibration.

Spectroscopic Validation : Use UV-Vis (λmax ~450 nm) to confirm dissolution.

Statistical Replication : Apply Grubbs’ test to remove outliers and report 95% confidence intervals .

Advanced Question: What role does the azo group play in the compound’s stability under varying pH, and how can this be studied?

Answer:
The azo group undergoes protonation (pH < 3) or hydrolysis (pH > 10), affecting chromophore integrity. To study this:

pH Stability Assays : Incubate the compound in buffers (pH 1–13) at 25–40°C.

Kinetic Monitoring : Track absorbance decay at λmax using UV-Vis spectroscopy.

LC-MS Identification : Detect degradation products (e.g., naphthalene sulfonates or aryl amines).

DFT Calculations : Model protonation energies to predict degradation pathways .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to limit inhalation of aerosolized sulfonic acids.
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal.
  • Training : Mandatory 100% score on safety exams covering chemical hygiene plans .

Advanced Question: How can computational modeling predict interactions between this compound and biological macromolecules?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to serum albumin (PDB ID: 1AO6) or DNA G-quadruplexes.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • ADMET Prediction : SwissADME estimates bioavailability and toxicity (e.g., hepatic clearance ~20 mL/min/kg) .

Basic Question: What are the environmental implications of this compound’s persistence in aquatic systems?

Answer:

  • Persistence : Sulfonic acid groups reduce biodegradability, leading to half-lives >60 days in freshwater.
  • Detection : Solid-phase extraction (SPE) with Oasis HLB cartridges concentrates the compound from 100 mL water samples, followed by LC-MS/MS (LOQ: 0.1 µg/L) .
  • Mitigation : Advanced oxidation processes (e.g., UV/H₂O₂) degrade 90% of the compound within 2 hours .

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